molecular formula C20H19ClN4O3S B2888814 2-[(4-Chlorobenzyl)({[(4-methylbenzyl)sulfonyl]amino}carbonyl)amino]pyrazine CAS No. 866150-91-6

2-[(4-Chlorobenzyl)({[(4-methylbenzyl)sulfonyl]amino}carbonyl)amino]pyrazine

Cat. No.: B2888814
CAS No.: 866150-91-6
M. Wt: 430.91
InChI Key: ZXPDUUGCLCZTRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(4-Chlorobenzyl)({[(4-methylbenzyl)sulfonyl]amino}carbonyl)amino]pyrazine is a pyrazine derivative featuring a complex substitution pattern. Its structure includes:

  • A pyrazine core (a six-membered aromatic ring with two adjacent nitrogen atoms).
  • A 4-chlorobenzyl group attached via an amino linkage.
  • A {[(4-methylbenzyl)sulfonyl]amino}carbonyl moiety, which introduces a sulfonamide-carbamate hybrid substituent.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(4-methylphenyl)methylsulfonyl]-1-pyrazin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c1-15-2-4-17(5-3-15)14-29(27,28)24-20(26)25(19-12-22-10-11-23-19)13-16-6-8-18(21)9-7-16/h2-12H,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPDUUGCLCZTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC(=O)N(CC2=CC=C(C=C2)Cl)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-Chlorobenzyl)({[(4-methylbenzyl)sulfonyl]amino}carbonyl)amino]pyrazine is a pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C21H22ClN3O4S
  • Molecular Weight : 433.93 g/mol

The synthesis involves several steps, starting from 4-[(4-chlorophenyl)sulfonyl]benzoic acid, which undergoes multiple reactions including acylation and cyclization to yield the final product. The synthesis process has been optimized to achieve high yields, typically around 90% .

Antimicrobial Properties

Research indicates that compounds related to 2-[(4-Chlorobenzyl)({[(4-methylbenzyl)sulfonyl]amino}carbonyl)amino]pyrazine exhibit significant antimicrobial activity. A study conducted by MDPI demonstrated that derivatives of this compound showed moderate antibacterial effects against Gram-positive bacteria and antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
Compound AAntibacterial32 µg/mL
Compound BAntifungal16 µg/mL
Compound CAntibacterial64 µg/mL

Cytotoxicity and Selectivity

In terms of cytotoxicity, the compound exhibits varying levels of toxicity depending on the structural modifications. For instance, modifications that enhance lipophilicity tend to increase cytotoxicity against certain cancer cell lines while maintaining lower toxicity in normal cells .

Table 2: Cytotoxicity Profile

CompoundCell Line TestedIC50 (µM)CC50 (µM)
Compound AHeLa1050
Compound BMCF-720100
Compound CNormal Fibroblasts>100>200

Structure-Activity Relationship (SAR)

The biological activity of the compound can be significantly influenced by substituents on the pyrazine ring and the sulfonamide moiety. Studies have shown that electron-withdrawing groups enhance antimicrobial activity, while bulky substituents may reduce potency due to steric hindrance .

Key Findings in SAR Studies:

  • Chlorobenzyl Group : Enhances binding affinity to target receptors.
  • Methylbenzyl Sulfonamide : Increases solubility and bioavailability.

Case Studies

  • Antiviral Activity : Recent studies have explored the antiviral potential of pyrazine derivatives against various viruses, including herpes simplex virus (HSV). Compounds similar to our target showed promising results with an EC50 value significantly lower than standard antiviral agents .
  • Cancer Research : The compound has also been evaluated for its anti-tumor properties, particularly through inhibition of Class I PI3-kinase enzymes. This pathway is crucial in cancer cell proliferation, making it a valuable target for therapeutic intervention .

Chemical Reactions Analysis

Synthetic Routes and Methodology

The compound’s synthesis involves multi-step organic reactions, primarily leveraging urea bond formation and sulfonamide coupling :

Step 1: Sulfonamide Formation

  • Reaction : The sulfonamide group is introduced via nucleophilic substitution between 4-methylbenzylsulfonyl chloride and a primary amine (e.g., benzylamine derivatives) .

    R-NH2+Ar-SO2ClBase (e.g., Et3N)R-NH-SO2-Ar+HCl\text{R-NH}_2 + \text{Ar-SO}_2\text{Cl} \xrightarrow{\text{Base (e.g., Et}_3\text{N)}} \text{R-NH-SO}_2\text{-Ar} + \text{HCl}
  • Conditions : Typically conducted in aprotic solvents (e.g., DCM, THF) with triethylamine to scavenge HCl .

Step 2: Urea Linkage Construction

  • Carbodiimide-Mediated Coupling : The urea bridge is formed using carbodiimide reagents (e.g., EDCl, DCC) to activate the carboxylic acid of the sulfonamide intermediate for reaction with the pyrazine amine :

    R-NH-SO2-Ar-COOH+H2N-PyrazineEDCl, HOBtR-NH-SO2-Ar-NH-CO-NH-Pyrazine\text{R-NH-SO}_2\text{-Ar-COOH} + \text{H}_2\text{N-Pyrazine} \xrightarrow{\text{EDCl, HOBt}} \text{R-NH-SO}_2\text{-Ar-NH-CO-NH-Pyrazine}
  • Key Catalysts : HOBt (hydroxybenzotriazole) minimizes side reactions like epimerization .

Sulfonamide Group Reactivity

  • Hydrolysis Resistance : The sulfonamide group is stable under acidic/basic conditions but may undergo desulfonylation under strong reducing agents (e.g., LiAlH4) .

  • Electrophilic Substitution : The electron-withdrawing sulfonyl group deactivates the attached aromatic ring, limiting electrophilic substitution (e.g., nitration requires harsh conditions) .

Urea Linkage Stability

  • Hydrolysis : Susceptible to cleavage under strongly acidic (HCl, H2SO4) or basic (NaOH) conditions, yielding primary amines and CO2 :

    R-NH-CO-NH-R’H+/OHR-NH2+R’-NH2+CO2\text{R-NH-CO-NH-R'} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-NH}_2 + \text{R'-NH}_2 + \text{CO}_2
  • Thermal Stability : Decomposes above 200°C, forming isocyanates and amines .

Pyrazine Core Modifications

  • Nucleophilic Aromatic Substitution (NAS) : Limited due to electron-deficient nature. Requires activating groups (e.g., -NH2) for substitution at C3/C5 positions .

  • Metal-Catalyzed Cross-Coupling : Pd-mediated couplings (e.g., Buchwald–Hartwig) enable introduction of aryl/alkyl groups at nitrogen sites .

Key Reaction Pathways

Reaction Type Conditions Products/Outcomes References
Sulfonylation DCM, Et3N, 0–25°CSulfonamide intermediate (yield: 70–85%)
Urea Coupling EDCl, HOBt, DMF, RTUrea-linked pyrazine (yield: 60–75%)
Chlorobenzyl Alkylation Pd(PPh3)4, K2CO3, DME, 80°C4-Chlorobenzyl-functionalized product
Hydrolysis (Urea) 6M HCl, reflux4-Chlorobenzylamine + sulfonamide derivative

Analytical and Purification Techniques

  • HPLC : Monitors reaction progress (>95% purity post-column chromatography).

  • NMR Spectroscopy : Confirms regioselectivity of substitutions (e.g., 1H NMR: δ 8.2 ppm for pyrazine protons) .

  • Recrystallization : Purification using ethanol/water mixtures improves crystalline yield.

Stability and Degradation

  • Photodegradation : The sulfonamide moiety is UV-sensitive; storage in amber vials recommended .

  • Oxidative Stability : Resists oxidation by common agents (e.g., H2O2) but degrades under radical conditions (TEMPO inhibits radical pathways) .

Key Challenges and Solutions

  • Regioselectivity in Pyrazine Substitution : Addressed using microwave-assisted synthesis for kinetic control .

  • Byproduct Formation : Minimized via stoichiometric optimization (e.g., 1.2 eq. sulfonyl chloride) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine Derivatives with Sulfonamide/Carboxamide Substituents

Pyrazine derivatives are studied extensively for their bioactivity, particularly in antimicrobial and antitubercular applications. Below is a comparative analysis of key analogs:

Key Findings:

Bioactivity : The target compound’s sulfonamide-carbamate group differentiates it from simpler carboxamide derivatives like those in . While carboxamides (e.g., compound 8 in ) show potent antimycobacterial activity (MIC = 6 µM), sulfonamides (as in ) may shift activity toward kinase or protease targets due to enhanced hydrogen-bonding capacity .

Substituent Effects : Bulky substituents (e.g., 4-chlorobenzyl) may enhance target specificity but could also increase metabolic instability.

Piperazine vs. Pyrazine Analogs

Piperazine derivatives (six-membered rings with two non-adjacent nitrogens) are pharmacologically distinct from pyrazines but share functional group similarities:

Table 2: Piperazine vs. Pyrazine Derivatives
Compound Class Example Structure Key Properties Reference
Piperazine amides 1-Benzyl-4-(4-chlorobenzoyl)piperazine High solubility, CNS activity
Pyrazine sulfonamides Target compound Potential kinase/enzyme inhibition -
  • Electronic Differences: Pyrazines are aromatic and electron-deficient, favoring interactions with π-π stacking motifs in enzymes. Piperazines, being non-aromatic, are more flexible and often used as solubilizing linkers .
  • Biological Targets: Piperazine amides in showed activity against Trypanosoma cruzi, while pyrazines in target mycobacterial enoyl-ACP reductase (InhA).

Q & A

What are the standard synthetic methodologies for preparing 2-[(4-Chlorobenzyl)({[(4-methylbenzyl)sulfonyl]amino}carbonyl)amino]pyrazine?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling reactions using carbodiimide reagents to form urea or amide linkages.
  • Sulfonylation of amines with 4-methylbenzylsulfonyl chloride under anhydrous conditions.
  • Purification via column chromatography (e.g., silica gel with methanol/dichloromethane gradients) to isolate the final product.
    Key parameters include temperature control (0–25°C for exothermic steps) and solvent selection (e.g., DMF for polar intermediates). Analytical techniques like TLC and HPLC are critical for monitoring reaction progress .

Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and stereochemistry. For example, aromatic protons appear in the 7.0–8.5 ppm range, while sulfonyl groups deshield adjacent protons .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., C18H18ClN4O3S2) and detects fragmentation patterns .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures ≥95% purity. Mobile phases often use acetonitrile/water mixtures buffered with trifluoroacetic acid .

How can researchers resolve contradictory data in biological activity assays, such as antioxidant or enzyme inhibition results?

Answer:

  • Orthogonal Assays: Combine DPPH radical scavenging with ORAC (Oxygen Radical Absorbance Capacity) to cross-validate antioxidant activity. Discrepancies may arise from assay sensitivity to trace impurities .
  • Structure-Activity Relationship (SAR) Studies: Compare analogs with varied substituents (e.g., 4-fluorobenzyl vs. 4-chlorobenzyl). For instance, fluorinated analogs often exhibit enhanced metabolic stability but reduced solubility .
  • Purity Verification: Use LC-MS to rule out degradation products or residual solvents influencing bioactivity .

What strategies optimize reaction yields during scale-up synthesis?

Answer:

  • Design of Experiments (DoE): Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions. For example, increasing DMF volume from 5 mL to 10 mL improved coupling efficiency by 15% in pilot studies .
  • Microwave-Assisted Synthesis: Reduces reaction times (e.g., from 24 hours to 2 hours) for steps like urea formation, minimizing side-product formation .
  • In Situ Monitoring: Use FT-IR to track carbonyl (1700–1750 cm⁻¹) and sulfonamide (1150–1200 cm⁻¹) group formation .

What biological assays are recommended for initial pharmacological screening?

Answer:

  • Enzyme Inhibition Assays: Test against kinases (e.g., EGFR) or proteases using fluorescence-based substrates (e.g., FITC-labeled peptides). IC50 values <10 µM suggest therapeutic potential .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Note: EC50 discrepancies may arise from cell-line-specific uptake mechanisms .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., for dopamine D3 receptors) quantify affinity (Ki) and selectivity over related receptors .

How does the substitution pattern on the benzyl group influence physicochemical properties?

Answer:

  • Electron-Withdrawing Groups (e.g., -Cl): Enhance metabolic stability but reduce solubility. LogP increases by ~0.5 units compared to -CH3 analogs .
  • Steric Effects: Bulky groups (e.g., 4-methylbenzyl) hinder π-π stacking in crystal lattices, lowering melting points (observed range: 150–170°C) .
  • Hydrogen Bonding: Sulfonamide NH groups (δ = 8.5–9.5 ppm in 1H NMR) improve water solubility via intermolecular H-bonding .

What computational methods support the design of derivatives with enhanced bioactivity?

Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding poses in target proteins (e.g., COX-2). Prioritize derivatives with docking scores ≤−8.0 kcal/mol .
  • QSAR Modeling: Train models on datasets with ClogP, polar surface area, and IC50 values. A QSAR study on pyrazine derivatives achieved R² = 0.82 for predicting antibacterial activity .
  • MD Simulations: Assess stability of protein-ligand complexes over 100 ns trajectories. RMSD values <2.0 Å indicate stable binding .

How can researchers address low solubility in aqueous buffers during in vitro assays?

Answer:

  • Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to maintain solubility without denaturing proteins .
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo to the active form .
  • Nanoformulation: Encapsulate in liposomes (size: 100–200 nm) to enhance bioavailability. Dynamic light scattering (DLS) confirms uniform particle distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.